6-Fluoroindole-3-acetic acid
Overview
Description
6-Fluoroindole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. The compound has a molecular formula of C10H8FNO2 and a molecular weight of 193.17 g/mol . It is characterized by the presence of a fluorine atom at the 6th position of the indole ring, which can significantly alter its chemical and biological properties.
Mechanism of Action
Target of Action
6-Fluoroindole-3-acetic acid (6-FI) is a derivative of indole-3-acetic acid (IAA), a major plant hormone . IAA affects many cellular processes in plants, bacteria, yeast, and human cells .
Mode of Action
It has been demonstrated that iaa interacts with dna, leading to dna conformational changes . It is plausible that 6-FI, as a derivative of IAA, may interact with DNA in a similar manner. In addition, 6-FI has been shown to inhibit tryptophan-dependent IAA biosynthesis both in vitro and in vivo .
Biochemical Pathways
IAA biosynthesis in microorganisms can be classified into tryptophan-dependent and tryptophan-independent pathways . As an inhibitor of tryptophan-dependent IAA biosynthesis, 6-FI likely affects these pathways . The affected pathways may include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It is known to be a solid compound, soluble in ethanol . Its molecular weight is 193.17 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It has been observed that treatment with 6-fi can cause severe developmental defects or growth retardation in arabidopsis thaliana seedlings, correlated with significant downregulation of de novo synthesized iaa levels .
Action Environment
The action of 6-FI, like many other compounds, can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
6-Fluoroindole-3-acetic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole-3-acetic acid, a related compound, has been shown to play a significant role in growth, development, and even plant interaction . It is reasonable to hypothesize that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with biomolecules, inhibit or activate enzymes, and alter gene expression.
Temporal Effects in Laboratory Settings
It is soluble in ethanol and has a melting point between 160-170°C , suggesting it has good stability for laboratory use.
Metabolic Pathways
Indole-3-acetic acid, a related compound, is known to be involved in several metabolic pathways .
Subcellular Localization
One study indicated the cytoplasmic localization of a related compound, GH3 IAA amido synthetase, in 12-day-old pea seedlings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroindole-3-acetic acid typically involves multi-step reactions. One common method includes the following steps :
Step 1.1: Treatment of the starting material with n-butyllithium in tetrahydrofuran at 0°C.
Step 1.2: Reaction with zinc chloride.
Step 2.1: Treatment with aqueous sodium hydroxide in methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroindole-3-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
6-Fluoroindole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on plant growth and development, given its structural similarity to indole-3-acetic acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: The parent compound, widely known for its role as a plant hormone.
5-Fluoroindole-3-acetic acid: Another fluorinated derivative with potentially different biological activities.
Indole-3-butyric acid: A related compound used as a rooting hormone in plant propagation.
Uniqueness
6-Fluoroindole-3-acetic acid is unique due to the presence of the fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEZASHYQRURRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379063 | |
Record name | 6-Fluoroindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-75-4 | |
Record name | 6-Fluoroindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-fluoro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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